molecular formula C9H7NO2S B580580 7-Benzothiazoleacetic acid CAS No. 1239460-80-0

7-Benzothiazoleacetic acid

Cat. No. B580580
M. Wt: 193.22
InChI Key: BPJCNIZFWLVXPP-UHFFFAOYSA-N
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Description

7-Benzothiazoleacetic acid is a compound that contains 20 atoms including 7 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of benzothiazole compounds, which could include 7-Benzothiazoleacetic acid, has been achieved through various synthetic pathways. These include the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 7-Benzothiazoleacetic acid molecule .


Chemical Reactions Analysis

Benzothiazole compounds, including potentially 7-Benzothiazoleacetic acid, have been synthesized through various reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Safety And Hazards

Specific safety data sheets for 7-Benzothiazoleacetic acid can be found online . These sheets typically include information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more.

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

properties

IUPAC Name

2-(1,3-benzothiazol-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)13-5-10-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJCNIZFWLVXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzothiazoleacetic acid

Synthesis routes and methods

Procedure details

The title compound (20 mg) was prepared from 7-bromobenzo[d]thiazole according to protocol P. LCMS (0.05% TFA): [M+1]+ 194.1. 1H-NMR (CDCl3, 400MHz): δ9.05 (s, 1H), 8.10(d, 1H, J=6.8Hz), 7.53 (m, 1H), 7.39 (d, 1H, J=6.8Hz), 3.96(s, 2H).
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